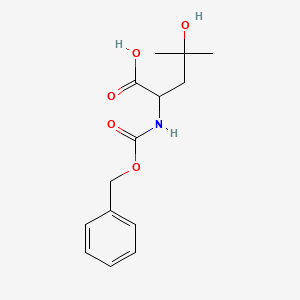

2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid

Description

Properties

IUPAC Name |

4-hydroxy-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,19)8-11(12(16)17)15-13(18)20-9-10-6-4-3-5-7-10/h3-7,11,19H,8-9H2,1-2H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMGWLZAYOOPJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of the amino acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate. The hydroxyl group can be introduced through hydroxylation reactions, and the carboxylic acid group is usually present from the starting amino acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The benzyloxycarbonyl group can be removed through hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane.

Reduction: Hydrogen gas with Pd/C.

Substitution: Alcohols or amines in the presence of coupling agents like DCC (Dicyclohexylcarbodiimide).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Removal of the Cbz group to yield the free amine.

Substitution: Formation of esters or amides depending on the nucleophile used.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of 2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid is in peptide synthesis. The benzyloxycarbonyl group serves as a protective moiety that facilitates the selective formation of peptide bonds without unwanted side reactions. This property is particularly useful in the synthesis of complex peptides where precise control over functional groups is necessary.

Due to its structural similarity to leucine, this compound may influence protein synthesis and cellular metabolism. Studies indicate that leucine derivatives can enhance insulin signaling pathways and stimulate protein synthesis in muscle cells, suggesting that 2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid may have similar effects.

Drug Design and Development

The benzyloxycarbonyl group is often employed in drug design due to its ability to modulate biological activity through selective protection and release mechanisms. This compound could be explored for its potential as a lead compound in developing therapeutics targeting metabolic disorders or muscle-wasting diseases.

Enzyme Interaction Studies

Research involving 2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid has focused on its binding affinity with various enzymes or receptors that interact with amino acids. These studies aim to elucidate how modifications to the leucine structure can alter bioavailability and efficacy in biological systems.

Comparative Analysis of Related Compounds

The following table summarizes compounds structurally related to 2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid, highlighting their unique aspects and potential applications:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate | Hydroxyl group at position 3 | Focused on different carbon chain length |

| Benzyl ((benzyloxy)carbonyl)-L-serinate | Contains serine instead of leucine | Different amino acid backbone |

| (S)-Methyl 2-(((benzyloxy)carbonyl)amino)propanoate | Shorter carbon chain | Variation in carbon skeleton |

| (S)-Benzyl (2-oxooxetan-3-yl)carbamate | Oxetan ring structure | Unique cyclic structure |

These compounds illustrate the diversity within the class of benzyloxycarbonyl derivatives while emphasizing the unique characteristics of 2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid.

Case Study 1: Insulin Signaling Enhancement

A study demonstrated that derivatives of leucine, including compounds similar to 2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid, can enhance insulin signaling pathways in muscle cells. This effect was attributed to the structural modifications that improve interaction with insulin receptors, leading to increased glucose uptake and protein synthesis.

Case Study 2: Peptide Therapeutics Development

Research has also focused on utilizing this compound in developing peptide therapeutics aimed at treating metabolic disorders. The protective benzyloxycarbonyl group allows for efficient synthesis and subsequent modification of peptides that could target specific metabolic pathways, potentially offering new treatments for conditions like obesity and diabetes.

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid involves its ability to participate in various chemical reactions due to its functional groups. The benzyloxycarbonyl group protects the amino group during reactions, preventing unwanted side reactions. The hydroxyl and carboxylic acid groups allow for further functionalization and derivatization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

a) 3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid (CAS 109446-56-2)

- Key Differences: The Cbz-protected amino group is at position 3 instead of position 2. Lacks the 4-hydroxy group, featuring only a methyl substituent at position 4.

- Impact: Altered steric and electronic environments reduce hydrogen-bonding capacity compared to the target compound. Molecular formula: C₁₄H₁₉NO₄ (identical to the target compound) but distinct reactivity in peptide coupling due to amino group positioning .

b) 5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid (Compound 127)

- Key Differences: Amino group at position 5; 4-oxo (keto) group replaces the 4-hydroxy-4-methyl moiety.

- Impact: The keto group increases electrophilicity, enabling nucleophilic attacks (e.g., in Schiff base formation). Reduced steric hindrance compared to the dimethyl-hydroxyl group. Synthesized from 5-aminolevulinic acid hydrochloride, yielding 42% with a melting point of 105–107°C .

Functional Group Variations

a) 2-{[(Benzyloxy)carbonyl]amino}-4-pentynoic acid (CAS 100394-07-8)

- Key Differences :

- A triple bond (alkyne) at position 4 instead of hydroxyl and methyl groups.

- Impact :

b) Compounds with Triazole or Sulfonic Acid Moieties ()

- Examples: (1S,2S)-2-({N-[(benzyloxy)carbonyl]-L-leucyl}amino)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid (6WTT). Triazole-containing derivatives (e.g., compound 27d–27g in ).

- Impact :

Comparison of Key Properties

Biological Activity

2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid, also known as N-[(benzyloxy)carbonyl]leucine, is a leucine derivative that has garnered attention for its potential biological activities. This compound's structure, which incorporates a benzyloxycarbonyl group, suggests possible applications in various biochemical pathways and therapeutic areas.

- IUPAC Name : N-[(benzyloxy)carbonyl]leucine

- Molecular Formula : C14H19NO4

- CAS Number : 3588-60-1

- Purity : 97.00%

Research indicates that this compound may influence several biological pathways, particularly those related to metabolism, inflammation, and cell signaling. The following sections summarize key findings regarding its biological activities.

1. Metabolic Pathways

2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid has been implicated in metabolic enzyme regulation. It may enhance the activity of enzymes involved in fatty acid oxidation and glucose metabolism, which are critical for maintaining energy homeostasis in cells.

2. Inflammation Modulation

Studies have shown that this compound can modulate inflammatory responses. It appears to act on pathways involving nuclear factor kappa B (NF-κB), a transcription factor that plays a pivotal role in the inflammatory process. By inhibiting NF-κB activation, the compound may reduce the expression of pro-inflammatory cytokines .

3. Cell Cycle Regulation

This compound has also been linked to the regulation of the cell cycle and apoptosis. It may induce cell cycle arrest in certain cancer cell lines, suggesting potential applications in cancer therapy. The mechanism involves modulation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of 2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid in a murine model of inflammation. The results indicated significant reductions in inflammatory markers such as TNF-alpha and IL-6 following treatment with the compound .

Case Study 2: Metabolic Regulation

In another investigation, the compound was administered to diabetic rats to assess its impact on glucose metabolism. The findings revealed that it improved insulin sensitivity and reduced hyperglycemia, indicating its potential as a therapeutic agent for metabolic disorders .

Comparative Analysis of Biological Activities

| Activity Area | Evidence Level | Mechanism of Action |

|---|---|---|

| Metabolic Regulation | Moderate | Enhances fatty acid oxidation |

| Inflammation Modulation | Strong | Inhibits NF-κB activation |

| Cell Cycle Regulation | Moderate | Induces cell cycle arrest via CDK modulation |

Q & A

Basic: What synthetic routes are recommended for preparing 2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via carbamate protection of the amino group using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ in aqueous/organic biphasic systems). Subsequent steps involve hydroxy group retention and acid work-up. Optimization includes pH control (~8–9) to prevent hydrolysis of the benzyloxycarbonyl (Cbz) group, solvent selection (e.g., THF or dichloromethane for solubility), and temperature modulation (0–25°C) to minimize side reactions. Purity is enhanced via flash chromatography or recrystallization .

Advanced: How can researchers resolve discrepancies in NMR data when characterizing synthetic intermediates or derivatives?

Answer:

Discrepancies in ¹H/¹³C NMR signals (e.g., unexpected splitting or shifts) may arise from dynamic effects, diastereomerism, or impurities. Strategies include:

- 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals.

- Variable-temperature NMR to identify conformational flexibility.

- Isotopic labeling (e.g., deuteration) to simplify spectra.

- Comparative analysis with structurally analogous compounds (e.g., tert-butoxycarbonyl (Boc)-protected derivatives) to validate assignments .

Basic: What analytical methods are essential for confirming the compound’s purity and structural integrity?

Answer:

- HPLC/UV-Vis : Quantify purity (>95%) using reversed-phase C18 columns with acetonitrile/water gradients.

- Mass spectrometry (MS) : Confirm molecular weight via ESI-TOF (e.g., [M+H]⁺ or [M−H]⁻ ions).

- ¹H/¹³C NMR : Verify functional groups (e.g., Cbz carbonyl at ~155 ppm, hydroxyl proton at ~5 ppm).

- Elemental analysis : Validate C, H, N composition within ±0.4% of theoretical values .

Advanced: What strategies ensure stereochemical control during the synthesis of enantiomerically pure derivatives?

Answer:

- Chiral auxiliaries : Use (R)- or (S)-glyceraldehyde acetonide to induce asymmetry during hydroxy group formation.

- Asymmetric catalysis : Employ Sharpless epoxidation or enzymatic resolution (e.g., lipases) for stereoselective transformations.

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and confirm enantiomeric excess (ee) via polarimetry .

Basic: Which protecting groups are suitable for the amino and hydroxyl functionalities, and how are they deprotected?

Answer:

- Amino group : Benzyloxycarbonyl (Cbz), removed via hydrogenolysis (H₂/Pd-C) or TFA in dichloromethane.

- Hydroxyl group : tert-Butyldimethylsilyl (TBS), cleaved with tetrabutylammonium fluoride (TBAF) in THF.

Orthogonal deprotection (e.g., remove TBS first, then Cbz) prevents cross-reactivity .

Advanced: How can computational modeling predict reactivity in novel reaction environments (e.g., non-polar solvents)?

Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in nucleophilic attacks (e.g., hydroxy vs. amino group reactivity).

- Molecular Dynamics (MD) : Simulate solvation effects to optimize solvent choice (e.g., toluene for hydrophobic interactions).

- QSPR models : Corrogate substituent effects (e.g., methyl vs. ethyl groups) on reaction rates .

Basic: What scaling considerations are critical for gram-scale synthesis?

Answer:

- Exothermic reactions : Use jacketed reactors with temperature-controlled cooling.

- Continuous flow systems : Minimize hazards in Cbz-Cl reactions.

- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost efficiency .

Advanced: How do isotopic labeling studies elucidate metabolic pathways in biological systems?

Answer:

- ¹³C-labeling : Track carbon flux via LC-MS/MS to identify metabolic intermediates (e.g., β-oxidation products).

- Deuterium labeling : Use ²H NMR to study enzymatic stereoselectivity during hydroxylation.

- Stable isotope-resolved metabolomics (SIRM) : Map incorporation into TCA cycle intermediates .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Purity | HPLC/UV (254 nm) | >95% | |

| Molecular Weight | ESI-TOF MS | 309.36 g/mol | |

| Cbz Carbonyl (¹³C NMR) | DMSO-d₆ | ~155 ppm | |

| Hydroxyl Proton (¹H NMR) | CDCl₃ | δ 1.5–2.0 (multiplet) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.